Discovery and Optimization of Benzofuran-6-Carboxamide Based Small Molecule Inhibitors
Discovery and Optimization of Benzofuran-6-Carboxamide Based Small Molecule Inhibitors
Executive Summary
The pursuit of highly selective small molecule inhibitors is a cornerstone of modern targeted therapeutics. Among the myriad of chemical scaffolds explored, the benzofuran-6-carboxamide core has emerged as a highly versatile and "privileged" pharmacophore[1]. By combining a rigid, lipophilic bicyclic system with a highly directional hydrogen-bonding vector (the carboxamide group), this scaffold is uniquely suited to penetrate deep hydrophobic pockets while anchoring itself to critical hinge-region residues in kinases and metabolic enzymes.
This technical whitepaper provides an in-depth analysis of the discovery, structural rationale, and experimental validation of benzofuran-6-carboxamide derivatives. We will explore two primary applications: the deep learning-driven design of Discoidin Domain Receptor 1 (DDR1) inhibitors for fibrosis and oncology[2], and the computer-aided repurposing of natural product analogs for visceral leishmaniasis[3].
Structural Rationale & Mechanistic Grounding
The efficacy of the benzofuran-6-carboxamide scaffold lies in its distinct physicochemical properties:
-
Rigid Bicyclic Core (Benzofuran): The planar aromatic system facilitates strong π−π stacking interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) within the target's binding site. Furthermore, the oxygen atom in the furan ring acts as a weak hydrogen bond acceptor, allowing for subtle electronic tuning without drastically increasing the molecule's polar surface area (PSA).
-
Directional Anchoring (6-Carboxamide): The carboxamide moiety at the 6-position serves as a critical vector. In kinase targets, it frequently acts as a hydrogen bond donor/acceptor pair, interacting directly with the backbone amides of the kinase hinge region.
-
Metabolic Stability: Compared to highly flexible aliphatic chains, the rigid benzofuran core is less susceptible to rapid oxidative metabolism by cytochrome P450 enzymes, improving the pharmacokinetic profile and oral bioavailability[1].
Case Study I: Deep Learning-Driven Design of Selective DDR1 Inhibitors
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase activated by collagen. Aberrant DDR1 signaling is heavily implicated in tumor progression and fibrotic diseases, such as idiopathic pulmonary fibrosis[2]. Historically, achieving selectivity for DDR1 over other kinases (like ABL or TRK) has been challenging.
Recent advancements utilizing deep learning and pharmacophore modeling have successfully generated highly selective DDR1 inhibitors[4]. During the optimization of early hit compounds (e.g., DC-1), researchers utilized a two-pronged strategy: expanding the benzofuran ring to fully occupy the hydrophobic pocket of the DDR1 kinase domain, and modifying the peripheral phenyl groups[5].
This led to the discovery of potent derivatives, such as Compound 14 (2-(2-Cyanoacetyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)benzofuran-6-carboxamide). These inhibitors stabilize the kinase in the "DFG-out" conformation , a hallmark of Type II kinase inhibitors that bind to the inactive state of the enzyme, thereby preventing autophosphorylation and downstream signaling[2].
Figure 1: DDR1 signaling pathway and inhibition by benzofuran-6-carboxamides.
Case Study II: CADD Repurposing for Visceral Leishmaniasis
Beyond oncology, the benzofuran-6-carboxamide scaffold has shown immense promise in infectious diseases. Visceral Leishmaniasis (VL) is a fatal parasitic disease with limited treatment options. Leishmania infantum relies heavily on the purine salvage pathway, making enzymes like Adenylosuccinate lyase (ADL) and Adenine phosphoribosyltransferase (APRT) prime therapeutic targets[3].
Using Computer-Aided Drug Design (CADD), researchers screened structural analogs of natural products (such as the alkaloid Skimmianine) against these targets[6]. The compound N,N-diethyl-4-methoxy-1-benzofuran-6-carboxamide emerged as a top hit. Molecular dynamics (MM-GBSA) revealed that this compound significantly improves the structural compaction of ADL, demonstrating high binding affinity, favorable ADMET properties, and high potential for oral administration[3].
Figure 2: CADD and Deep Learning workflow for optimizing benzofuran-6-carboxamides.
Quantitative Data Summary
The following table synthesizes the binding affinities and target profiles of key benzofuran-6-carboxamide derivatives and related reference inhibitors[2],[3],[7].
| Compound / Scaffold | Target | IC50 / Affinity | Binding Mode | Key Therapeutic Application |
| Compound 14 (Benzofuran core) | DDR1 Kinase | < 20 nM | DFG-out | Anti-fibrotic / Oncology |
| Compound 6j (Reference) | DDR1 Kinase | 15.4 nM | DFG-out | Pulmonary Fibrosis |
| N,N-diethyl-4-methoxy-1-benzofuran-6-carboxamide | APRT / ADL | High (In Silico) | Active Site | Visceral Leishmaniasis |
| N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-6-carboxamide | α7 nAChR | High Affinity | Agonist | Cognitive Deficits (Schizophrenia) |
Experimental Methodologies
Protocol A: Synthesis of the Benzofuran-6-Carboxamide Core
To ensure high yield and prevent racemization (if chiral amines are utilized), a HATU-mediated amide coupling is the gold standard[7].
Step-by-Step Methodology & Causality:
-
Solubilization: Dissolve 1-Benzofuran-6-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that fully solubilizes the rigid bicyclic core without participating in hydrogen bonding, which could otherwise disrupt the formation of the active ester intermediate.
-
-
Base Addition: Add Diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0 °C.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate reaction with the coupling agent, while its bulkiness prevents it from reacting with the electrophilic center. Cooling to 0 °C minimizes exothermic side reactions.
-
-
Activation: Add HATU (1.0 eq) in one portion and stir for 30 minutes.
-
Causality: HATU converts the carboxylic acid into a highly reactive HOAt ester. The nitrogen atom in the pyridine ring of HATU provides an internal neighboring-group effect, drastically accelerating the reaction kinetics compared to traditional carbodiimides (like EDC).
-
-
Coupling: Add the corresponding amine (1.1 eq), remove the ice bath, and allow the reaction to warm to room temperature overnight.
-
Causality: A slight excess of amine ensures complete conversion. Warming to room temperature provides the necessary activation energy for the nucleophilic acyl substitution.
-
-
Workup & Validation: Remove the solvent in vacuo. Partition the residue between saturated aqueous K2CO3 and chloroform.
-
Causality: The basic aqueous layer neutralizes residual acid and traps the HOAt byproduct, while the highly lipophilic benzofuran-6-carboxamide partitions into the organic layer[7].
-
Self-Validation: Perform LC-MS on the crude organic layer to verify the [M+H]+ mass peak before proceeding to flash chromatography.
-
Protocol B: High-Throughput Virtual Screening (HTVS) & Molecular Dynamics
For repurposing workflows, computational validation must precede synthesis[8].
Step-by-Step Methodology & Causality:
-
Target Preparation: Retrieve the crystal structure of the target (e.g., Leishmania ADL) and strip all extraneous water molecules and co-factors.
-
Causality: Unbound water molecules can artificially block the binding pocket, leading to false negatives during the docking phase.
-
-
Ligand Minimization: Generate 3D conformations of the benzofuran-6-carboxamide library and perform energy minimization using an appropriate force field (e.g., OPLS4).
-
Causality: Minimizing steric clashes ensures the docking algorithm evaluates the most thermodynamically stable conformer, vastly improving the accuracy of binding affinity predictions.
-
-
Molecular Dynamics (MD): Run 100 ns simulations (MM-GBSA) of the top docking hits.
-
Causality: Static docking cannot account for protein flexibility. MD simulations validate the stability of the ligand-protein complex over time, ensuring the benzofuran core maintains critical hydrogen bonds with the target's active site residues under physiological conditions[9].
-
References
-
Li, Y., et al. (2021). Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Barazorda-Ccahuana, H. L., et al. (2024). Targeting with Structural Analogs of Natural Products the Purine Salvage Pathway in Leishmania (Leishmania) infantum by Computer-Aided Drug-Design Approaches. PMC (National Institutes of Health).[Link]
-
Wishka, D. G., et al. (2006). Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry (ACS Publications).[Link]
Sources
- 1. US11098041B2 - Heteroaryl compounds as BTK inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting with Structural Analogs of Natural Products the Purine Salvage Pathway in Leishmania (Leishmania) infantum by Computer-Aided Drug-Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting with Structural Analogs of Natural Products the Purine Salvage Pathway in Leishmania (Leishmania) infantum by Computer-Aided Drug-Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
